molecular formula C11H9ClN2OS B8386437 6-((4-chlorophenylthio)-methyl)pyrimidin-4(3H)-one

6-((4-chlorophenylthio)-methyl)pyrimidin-4(3H)-one

Cat. No.: B8386437
M. Wt: 252.72 g/mol
InChI Key: XNIWFWSFNPWVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((4-chlorophenylthio)-methyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H9ClN2OS and its molecular weight is 252.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9ClN2OS/c12-8-1-3-10(4-2-8)16-6-9-5-11(15)14-7-13-9/h1-5,7H,6H2,(H,13,14,15)

InChI Key

XNIWFWSFNPWVEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=O)NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of formamidine acetate (1508 mg, 14.48 mmol), ethyl 4-(4-chlorophenylthio)-3-oxobutanoate Part A (790 mg, 2.90 mmol) and phenol (8178 mg, 87 mmol) was stirred at 140° C. for 18 hours. After the reaction cooled to RT, the mixture was diluted with saturated NaHCO3 (65 mL) and extracted with EtOAc (80 mL). The EtOAc layer was dried over Na2SO4 and concentrated. The crude product was purified by flash chromatography (silica gel/hexane-EtOAc 100:0 to 0:100 gradient, using LC-MS to identify fractions containing the desired product) to afford 6-((4-chlorophenylthio)-methyl)pyrimidin-4(3H)-one 10B (169 mg, 22% yield). 1H NMR (400 MHz, CD3OD) δ ppm 7.97 (1H, s), 7.07-7.25 (4H, m), 6.06 (1H, s), 3.80 (2H, s).
Quantity
1508 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8178 mg
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step Two

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